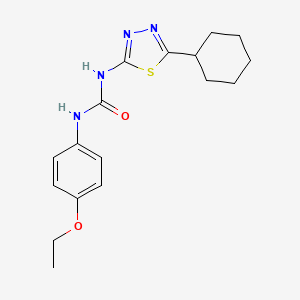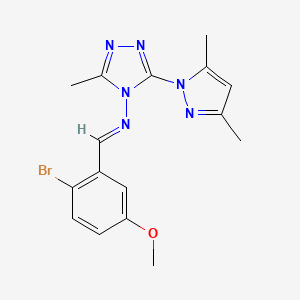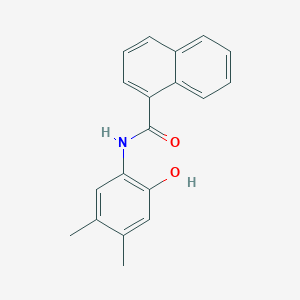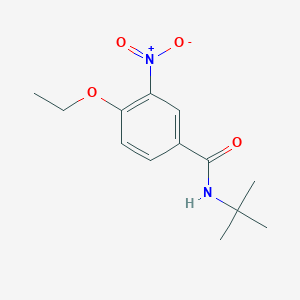
4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline is a chemical compound that has gained significant attention in recent years due to its various applications in scientific research. This compound is commonly used in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.
科学研究应用
4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline has various applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. The compound has also been used as a ligand in the development of new drugs for the treatment of cancer and other diseases. Its ability to selectively target cancer cells has made it a promising candidate for the development of targeted therapies.
作用机制
The mechanism of action of 4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the disruption of the microtubule network in cancer cells, ultimately resulting in cell death. The compound has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline has been shown to have other biochemical and physiological effects. It has been found to have antioxidant properties, which can help reduce oxidative stress in cells. The compound has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
实验室实验的优点和局限性
One of the major advantages of using 4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline in lab experiments is its specificity for cancer cells. This allows for targeted therapies that can minimize the side effects associated with traditional chemotherapy. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research involving 4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline. One area of interest is the development of new drug formulations that can improve the solubility of the compound. Another area of research is the development of new targeted therapies that can enhance the anti-cancer properties of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, which can help identify new applications in scientific research.
合成方法
The synthesis of 4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline involves the reaction of 2-methylbenzylamine with o-phenylenediamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
属性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-[(2-methylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3/c1-15-6-2-3-7-17(15)14-22-18-12-10-16(11-13-18)21-23-19-8-4-5-9-20(19)24-21/h2-13,22H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQQXQNDBXLABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B5698012.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5698020.png)
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698035.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5698042.png)
![2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5698050.png)


![2-{[3-(acetylamino)benzoyl]amino}benzoic acid](/img/structure/B5698062.png)


![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5698086.png)


